molecular formula C4H3ClN2O B3075600 1H-Pyrazole-4-carbonyl chloride CAS No. 103286-53-9

1H-Pyrazole-4-carbonyl chloride

Cat. No. B3075600
M. Wt: 130.53 g/mol
InChI Key: KWLGFSHSTADSKH-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carbonyl chloride is a compound with the molecular formula C4H3ClN2O . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one example, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride intermediates were generated in four steps through cyclization, formylation, oxidation, and acylation .


Molecular Structure Analysis

The molecular weight of 1H-Pyrazole-4-carbonyl chloride is 130.53 g/mol . The InChI representation of the molecule is InChI=1S/C4H3ClN2O/c5-4(8)3-1-6-7-2-3/h1-2H,(H,6,7) . The Canonical SMILES representation is C1=C(C=NN1)C(=O)Cl .


Chemical Reactions Analysis

Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can react with α,β-ethylenic ketones having a leaving group to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .


Physical And Chemical Properties Analysis

1H-Pyrazole-4-carbonyl chloride has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . Its Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass of the compound are 129.9933904 g/mol . The Topological Polar Surface Area is 45.8 Ų .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1H-Pyrazole-4-carbonyl chloride is used in synthesizing various heterocyclic compounds. For instance, it's utilized in the preparation of 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and thiones, as well as 3H-imidazo[4,5-b]pyridine derivatives. These compounds are synthesized through reactions with different agents, showcasing the versatility of 1H-pyrazole-4-carbonyl chloride in organic synthesis (Datterl et al., 2010); (Yıldırım et al., 2005).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Contact with water liberates toxic gas . It’s also recommended to ensure adequate ventilation and use personal protective equipment as required .

Future Directions

Pyrazole-containing compounds are influential due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

1H-pyrazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-4(8)3-1-6-7-2-3/h1-2H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLGFSHSTADSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
B Datterl, N Tröstner, D Kucharski, W Holzer - Molecules, 2010 - mdpi.com
… 5-Chloro-1-phenyl-1H-pyrazole-4-carbonyl chloride (2a). Starting from 7a (445 mg, 2 mmol) 470 mg (98%) of compound 2a were obtained as yellowish crystals; mp 134 ºC; 1 H-NMR (…
Number of citations: 32 www.mdpi.com
MM Yao, WT Chen, LJ Min, L Han, NB Sun… - Journal of Molecular …, 2022 - Elsevier
… The 3-(trifluoromethyl)−1-methyl-1H-pyrazole-4-carbonyl chloride was prepared from SOCl 2 and 3-(trifluoromethyl)−1-methyl-1H-pyrazole-4-carboxylic acid. Finally, the target …
Number of citations: 7 www.sciencedirect.com
GM Nitulescu, C Draghici, MC Chifiriuc… - Medicinal Chemistry …, 2012 - Springer
… ) was converted into the 1-methyl-1H-pyrazole-4-carbonyl chloride (2) using thionyl chloride as … After solubilization in dry acetone, 1-methyl-1H-pyrazole-4-carbonyl chloride was treated …
Number of citations: 28 link.springer.com
H Phougat, V Devi, S Rai, TS Reddy… - Journal of Heterocyclic …, 2021 - Wiley Online Library
… The compound 8 was synthesized in excellent yield by the reaction of 1,3-diphenyl-1H-pyrazole-4-carbonyl chloride with boc-piperazine followed by deprotection of boc group with …
Number of citations: 4 onlinelibrary.wiley.com
GM NIŢULESCU, H PĂUNESCU, C DRĂGHICI… - 2010 - farmaciajournal.com
In search of bioactive molecules in the class of functionally substituted heterocyclic compounds, we synthesized some new N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives …
Number of citations: 21 farmaciajournal.com
W Zhao, ZH Shen, JH Xing, TM Xu… - Letters in Drug …, 2017 - ingentaconnect.com
… To a solution of 2-aminopropan-1-ol (93.04 mmol) and Et3N (0.12 mol) in CH2Cl2 (130 mL), 1-(2,6-dichloro-4(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-4carbonyl chloride …
Number of citations: 40 www.ingentaconnect.com
L Cheng, ZH Shen, TM Xu, CX Tan… - Journal of …, 2018 - Wiley Online Library
… 1-Methyl-3-methyl-1H-pyrazole-4-carbonyl chloride was reacted with substituted aniline. Et 3 N was used instead of K 2 CO 3 , because organic base Et 3 N has better solubility in …
Number of citations: 23 onlinelibrary.wiley.com
XH Lv, ZL Ren, BG Zhou, QS Li, MJ Chu, DH Liu… - Bioorganic & Medicinal …, 2016 - Elsevier
… The 1,3-diphenyl-1H-pyrazole-4-carbonyl chloride derivatives (6–10) were prepared … of substituted 1,3-diphenyl-1H-pyrazole-4-carbonyl chloride (2.0ámmol) and various substituted O-…
Number of citations: 24 www.sciencedirect.com
GM NIŢULESCU, C DRĂGHICI, MC CHIFIRIUC… - …, 2009 - researchgate.net
… The raw obtained 1-methyl-1H-pyrazole-4-carbonyl chloride (1.44 g, 10 mmol) is dissolved in anhydrous acetone (30 mL) and added to a solution of ammonium thiocyanate (0.76 g, 10 …
Number of citations: 4 www.researchgate.net
L Cheng, W Zhao, ZH Shen, TM Xu… - Letters in Drug …, 2019 - ingentaconnect.com
Background: A series of novel 2,6-dichloro-4-(trifluoromethyl)phenyl)-3-(difluoromethyl)- 1H-pyrazole-4-carboxamide derivatives were designed and synthesized. Methods: All the title …
Number of citations: 26 www.ingentaconnect.com

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